Azd-peg5-pfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

Formule moléculaire |

C32H37F5N2O10 |

|---|---|

Poids moléculaire |

704.6 g/mol |

Nom IUPAC |

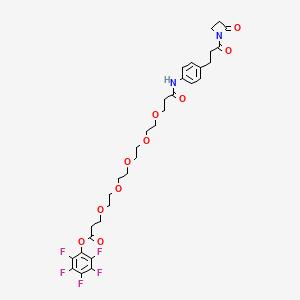

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C32H37F5N2O10/c33-27-28(34)30(36)32(31(37)29(27)35)49-26(43)9-12-45-14-16-47-18-20-48-19-17-46-15-13-44-11-8-23(40)38-22-4-1-21(2-5-22)3-6-24(41)39-10-7-25(39)42/h1-2,4-5H,3,6-20H2,(H,38,40) |

Clé InChI |

ATETXIHKXRNJMB-UHFFFAOYSA-N |

SMILES canonique |

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |

Origine du produit |

United States |

Foundational & Exploratory

Azd-peg5-pfp chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, bioconjugation applications, and relevant experimental protocols for Azd-peg5-pfp (CAS: 1609569-75-6), a heterobifunctional linker utilized in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Compound Specifications

This compound is a polyethylene glycol (PEG) based linker molecule featuring two distinct reactive moieties: an azetidinone-derived (AZD) group and a pentafluorophenyl (PFP) ester. The central PEG5 spacer enhances solubility and provides spatial separation between the conjugated molecules.

| Property | Value | Reference |

| Chemical Formula | C₃₂H₃₇F₅N₂O₁₀ | [1] |

| Molecular Weight | 704.7 g/mol | [2] |

| CAS Number | 1609569-75-6 | [2][3] |

| Purity | ≥98% | [2] |

| Reactive Group 1 | Azetidinone (AZD) derivative | |

| Reactive Group 2 | Pentafluorophenyl (PFP) ester | |

| Spacer | PEG5 (5 ethylene glycol units) | |

| Storage | -20°C |

Bioconjugation and Applications

This compound is primarily employed as a linker in bioconjugation, where it covalently connects a targeting moiety, such as a monoclonal antibody, to a payload, typically a cytotoxic drug. The PFP ester provides a reactive handle for conjugation to primary amines, such as the lysine residues on an antibody, forming a stable amide bond. PFP esters are noted for their high reactivity and greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.

The azetidinone (β-lactam) component of the linker is a well-known pharmacophore, most famously found in penicillin and cephalosporin antibiotics. In the context of linkers for drug delivery, the azetidinone moiety may influence the stability and release characteristics of the conjugate. The derivatives of 2-azetidinone have been explored for a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.

The hydrophilic PEG5 spacer improves the solubility of the linker and the resulting conjugate in aqueous media, which is crucial for biological applications.

Experimental Protocols

General Antibody Conjugation Protocol

Materials:

-

Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

-

This compound

-

Anhydrous organic solvent (e.g., dimethyl sulfoxide (DMSO) or dimethylformamide (DMF))

-

Reaction buffer (e.g., PBS, pH 7.2-8.5)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines, exchange it into an amine-free buffer like PBS at the desired pH (typically 7.2-8.5).

-

Linker Preparation: Immediately before use, dissolve a calculated amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a stock solution. Do not store the stock solution due to the hydrolytic instability of the PFP ester.

-

Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio of linker to antibody should be determined empirically but typically ranges from 5:1 to 20:1.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature may vary depending on the antibody and desired degree of labeling.

-

Purification: Remove the unreacted linker and byproducts using a desalting column or by dialysis against a suitable storage buffer.

-

Characterization: Characterize the resulting antibody-drug conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, size-exclusion chromatography (SEC), and mass spectrometry.

Logical Workflow for ADC Development

The development of an antibody-drug conjugate using this compound follows a logical progression from component selection to final product characterization.

Workflow for Antibody-Drug Conjugate (ADC) development.

Synthesis Overview

The synthesis of this compound is a multi-step process that involves the sequential assembly of the azetidinone moiety, the PEG5 spacer, and the PFP ester. A general synthetic approach is outlined below.

General synthesis workflow for this compound.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing the specific involvement of this compound in cellular signaling pathways. However, the presence of the azetidinone (β-lactam) ring is significant. β-lactam antibiotics, for instance, inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are bacterial transpeptidases. While this compound is not designed as an antibiotic, the potential for the azetidinone moiety to interact with enzymes, particularly serine proteases, should be considered during the development of ADCs. The linker is generally designed to be stable in circulation and to release the payload within the target cell, often in the lysosomal compartment. The cleavage of the linker and the subsequent release of the payload are the primary mechanisms of action, rather than direct modulation of signaling pathways by the linker itself.

Conclusion

This compound is a valuable tool for researchers and drug developers in the field of targeted therapeutics. Its PFP ester allows for efficient and stable conjugation to amine-containing biomolecules, while the PEG5 spacer enhances solubility. The azetidinone moiety presents an interesting structural feature that warrants further investigation regarding its influence on the stability and biological activity of the resulting conjugates. The provided general experimental protocols and workflows serve as a foundation for the application of this compound in the development of novel bioconjugates.

References

An In-depth Technical Guide to the Mechanism of Action for the AZD-PEG5-PFP Linker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the AZD-PEG5-PFP linker, a heterobifunctional chemical entity designed for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs). We will delve into its core components, mechanism of action, the advantages it offers, and provide representative experimental protocols for its use.

Introduction to the this compound Linker

The this compound linker is a sophisticated molecule engineered to connect a biomolecule, such as a monoclonal antibody, to a second molecule of interest, typically a cytotoxic payload or a molecular probe. Its structure is defined by three key functional components:

-

AZD (Azide) Group: An azide (-N₃) functional group that serves as a handle for "click chemistry," most notably the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). This allows for the highly specific and efficient attachment of a payload that has been functionalized with a corresponding alkyne group.

-

PEG5 Spacer: A discrete polyethylene glycol (PEG) chain consisting of five ethylene glycol units. This hydrophilic spacer is critical for improving the solubility and reducing the aggregation potential of the resulting conjugate, especially when dealing with hydrophobic payloads.[1][2] It also provides spatial separation between the biomolecule and the payload, which can be crucial for maintaining the biological activity of both components.[2]

-

PFP (Pentafluorophenyl) Ester: A highly reactive functional group for amine coupling. The PFP ester reacts with primary amines, such as the ε-amino group of lysine residues on the surface of an antibody, to form a stable and robust amide bond.[3]

The combination of these components in a single linker provides a powerful tool for creating well-defined and stable bioconjugates with improved physicochemical and pharmacokinetic properties.[2]

Core Mechanism of Action

The mechanism of action of the this compound linker is a two-stage process involving the sequential formation of covalent bonds.

Stage 1: Amine Conjugation via PFP Ester

The initial step is the conjugation of the linker to the biomolecule, typically an antibody. The PFP ester is an activated ester that is highly susceptible to nucleophilic attack by a primary amine. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon of the ester highly electrophilic, facilitating the reaction. This reaction proceeds efficiently under mild basic conditions (pH 7.2-8.5) to form a stable amide bond, releasing pentafluorophenol as a byproduct.

A significant advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their greater stability in aqueous solutions. PFP esters are less prone to hydrolysis, which is a competing reaction that can deactivate the linker before it has a chance to react with the target amine. This increased stability often leads to higher conjugation efficiencies and more reproducible results.

Stage 2: Payload Attachment via Click Chemistry

Once the linker is attached to the antibody, the terminal azide group is available for reaction with an alkyne-functionalized payload. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is highly efficient and specific, proceeding under mild, biocompatible conditions. The result is a stable triazole linkage connecting the payload to the linker.

This dual-reactivity allows for a controlled and stepwise assembly of the final antibody-drug conjugate.

Physicochemical Properties and Advantages

The unique combination of the PFP ester and the PEG5 spacer confers several advantageous properties to ADCs constructed with this linker.

| Property | Description |

| Molecular Formula | C₃₂H₃₇F₅N₂O₁₀ |

| Molecular Weight | 704.64 g/mol |

| Reactivity | The PFP ester reacts with primary amines to form stable amide bonds. The azide group reacts with alkynes via click chemistry. |

| Stability | PFP esters are more stable to hydrolysis than NHS esters, leading to more efficient conjugation reactions. |

| Solubility | The hydrophilic PEG5 spacer increases the aqueous solubility of the linker and the final conjugate, which can be particularly beneficial for hydrophobic payloads. |

| Pharmacokinetics | The inclusion of a PEG spacer can prolong the circulation half-life of an ADC and reduce its clearance rate. |

| Reduced Aggregation | By increasing the hydrophilicity of the ADC, the PEG5 spacer helps to prevent aggregation, which is a common issue with ADCs carrying hydrophobic drugs. |

Experimental Protocols

The following are detailed, representative protocols for the conjugation of the this compound linker to an antibody and the subsequent characterization of the resulting antibody-drug conjugate.

Antibody-Linker Conjugation

This protocol describes the first stage of the conjugation, where the PFP ester of the linker reacts with lysine residues on the antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound linker

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Antibody Preparation: Exchange the buffer of the antibody solution to the reaction buffer (pH 8.0) using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.

-

Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Conjugation Reaction: Add a 5- to 10-fold molar excess of the linker stock solution to the antibody solution with gentle vortexing.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time may need to be determined empirically.

-

Quenching: (Optional) Add quenching buffer to a final concentration of 50 mM to quench any unreacted PFP ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess linker and byproducts by buffer exchanging the antibody-linker conjugate into a storage buffer (e.g., PBS, pH 7.4) using desalting columns.

ADC Characterization

After conjugation, it is crucial to characterize the antibody-linker conjugate to determine the drug-to-antibody ratio (DAR) and assess the purity and stability of the product.

4.2.1. Size-Exclusion Chromatography (SEC)

SEC is used to separate proteins based on their size and to quantify the amount of aggregation in the sample.

Materials:

-

SEC column (e.g., TSKgel G3000SWxl)

-

HPLC system

-

Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

Procedure:

-

Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min.

-

Inject 10-20 µg of the purified antibody-linker conjugate.

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments.

4.2.2. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is a standard method for determining the drug-to-antibody ratio (DAR).

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system

-

Mobile Phase A (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

-

Equilibrate the HIC column with a mixture of Mobile Phase A and B.

-

Inject 10-20 µg of the purified antibody-linker conjugate.

-

Elute with a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

-

Monitor the elution profile at 280 nm.

-

The different drug-loaded species will elute at different times, allowing for the calculation of the average DAR.

4.2.3. Mass Spectrometry (MS)

Intact mass analysis by MS can confirm the successful conjugation and provide a precise determination of the different drug-loaded species.

Procedure:

-

The purified conjugate is typically desalted into an MS-compatible buffer (e.g., ammonium acetate).

-

The sample is then introduced into a high-resolution mass spectrometer (e.g., Q-TOF).

-

The resulting mass spectrum is deconvoluted to determine the masses of the different species present (unconjugated antibody, and antibody with 1, 2, 3, etc. linkers attached).

Visualizations

Chemical Structure and Reaction Scheme

Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a final document.

Caption: Conjugation of this compound to an antibody via amide bond formation.

General ADC Mechanism of Action

References

Synthesis of Azido-PEG5-PFP Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Azido-PEG5-PFP ester, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] This document outlines the synthetic route, detailed experimental protocols, and relevant data for the preparation of this reagent, aimed at professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences.

Introduction

Azido-PEG5-PFP ester is a versatile chemical tool featuring an azide moiety for "click chemistry" reactions and a pentafluorophenyl (PFP) ester for efficient amine coupling.[2][3] The polyethylene glycol (PEG) spacer, consisting of five ethylene glycol units, enhances water solubility and provides spatial separation between conjugated molecules.[2] PFP esters are known for their high reactivity towards primary and secondary amines and greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, making them advantageous for bioconjugation in aqueous environments.[4]

The synthesis of Azido-PEG5-PFP ester is typically achieved through a two-step process:

-

Synthesis of the precursor, Azido-PEG5-acid.

-

Activation of the carboxylic acid to a pentafluorophenyl ester.

This guide will provide detailed methodologies for each of these key steps.

Synthesis Pathway Overview

The overall synthesis pathway for Azido-PEG5-PFP ester is depicted below. The process begins with a commercially available or synthetically accessible PEG derivative, which is converted to the key intermediate, Azido-PEG5-acid. This intermediate is then activated with pentafluorophenol to yield the final product.

Caption: Overall synthesis pathway for Azido-PEG5-PFP ester.

Experimental Protocols

Step 1: Synthesis of Azido-PEG5-acid

The synthesis of Azido-PEG5-acid can be achieved from a corresponding hydroxyl-terminated PEG carboxylic acid. The hydroxyl group is first converted to a good leaving group, typically a mesylate, followed by nucleophilic substitution with sodium azide.

3.1.1. Materials and Reagents

| Reagent | Supplier | Purity |

| HO-PEG5-COOH | Various | >95% |

| Methanesulfonyl chloride (MsCl) | Sigma-Aldrich | >99% |

| Triethylamine (TEA) | Sigma-Aldrich | >99% |

| Sodium Azide (NaN3) | Sigma-Aldrich | >99.5% |

| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | >99.8% |

| Ethanol | Fisher Scientific | >99.5% |

| Sodium Sulfate, anhydrous | Fisher Scientific | |

| Diethyl ether | Fisher Scientific |

3.2.2. Protocol for Mesylation

-

Dissolve HO-PEG5-COOH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) dropwise to the solution.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with cold water, 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated product (MsO-PEG5-COOH). This intermediate is often used in the next step without further purification.

3.2.3. Protocol for Azidation

-

Dissolve the crude MsO-PEG5-COOH (1 equivalent) in ethanol.

-

Add sodium azide (3 equivalents) to the solution.

-

Reflux the reaction mixture for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with water to remove excess sodium azide and other inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford pure Azido-PEG5-acid.

3.2.4. Characterization of Azido-PEG5-acid

The structure and purity of the synthesized Azido-PEG5-acid should be confirmed by:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the presence of the azide group and the PEG backbone.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

FT-IR Spectroscopy: To detect the characteristic azide stretch (~2100 cm⁻¹).

| Parameter | Specification |

| Molecular Formula | C13H25N3O7 |

| Molecular Weight | 335.35 g/mol |

| Appearance | Colorless to pale yellow oil |

| Purity (by NMR) | >95% |

Step 2: Synthesis of Azido-PEG5-PFP ester

The final step involves the esterification of Azido-PEG5-acid with pentafluorophenol using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP). This method is known as the Steglich esterification.

3.2.1. Materials and Reagents

| Reagent | Supplier | Purity |

| Azido-PEG5-acid | Synthesized in Step 1 | >95% |

| Pentafluorophenol (PFP) | Sigma-Aldrich | >99% |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | >99% |

| 4-Dimethylaminopyridine (DMAP) | Sigma-Aldrich | >99% |

| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | >99.8% |

| Hexanes | Fisher Scientific | |

| Ethyl acetate | Fisher Scientific |

3.2.2. Protocol for PFP Ester Formation

-

Dissolve Azido-PEG5-acid (1 equivalent), pentafluorophenol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Azido-PEG5-PFP ester.

3.2.3. Characterization of Azido-PEG5-PFP ester

The final product should be characterized to confirm its identity and purity:

-

¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the presence of the PFP group and the PEG backbone.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

FT-IR Spectroscopy: To confirm the presence of the PFP ester carbonyl group and the azide stretch.

| Parameter | Specification |

| Molecular Formula | C19H24F5N3O7 |

| Molecular Weight | 501.40 g/mol |

| Appearance | Colorless oil or white solid |

| Purity (by HPLC) | >95% |

Workflow and Logical Diagrams

The experimental workflow for the synthesis of Azido-PEG5-PFP ester can be visualized as follows:

Caption: Experimental workflow for the synthesis of Azido-PEG5-PFP ester.

Safety Precautions

-

Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

-

DCC is a potent allergen and sensitizer. Avoid inhalation and skin contact.

-

Pentafluorophenol and methanesulfonyl chloride are corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

All reactions involving anhydrous solvents should be performed under an inert atmosphere to prevent moisture contamination.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of Azido-PEG5-PFP ester. By following the outlined protocols and adhering to the safety precautions, researchers can reliably produce this important bifunctional linker for a wide range of applications in drug discovery and development. The provided data and characterization guidelines will ensure the quality and purity of the synthesized compound.

References

An In-Depth Technical Guide to Bifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Bifunctional Poly(ethylene glycol) (PEG) linkers have become indispensable tools in the fields of drug delivery, bioconjugation, and diagnostics. Their inherent properties, such as hydrophilicity, biocompatibility, and low immunogenicity, make them ideal for connecting sensitive biomolecules and improving the pharmacokinetic profiles of therapeutics.[1] This guide provides a comprehensive overview of the core features of bifunctional PEG linkers, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the rational design and application of these versatile molecules.

Core Concepts of Bifunctional PEG Linkers

Bifunctional PEG linkers are polymers of repeating ethylene oxide units with reactive functional groups at both termini.[1] These linkers serve as molecular bridges, covalently connecting two molecular entities. The PEG component provides a flexible, water-soluble spacer that can enhance the stability and solubility of the resulting conjugate, while the terminal functional groups dictate the conjugation chemistry.[2][3]

Classification of Bifunctional PEG Linkers

Bifunctional PEG linkers can be broadly categorized based on the identity of their terminal functional groups and their structural characteristics:

-

Homobifunctional PEG Linkers: These possess identical reactive groups at both ends (X-PEG-X) and are primarily used for cross-linking similar molecules or for polymerization.[4]

-

Heterobifunctional PEG Linkers: These have two different reactive groups (X-PEG-Y), allowing for the sequential and controlled conjugation of two distinct molecules. This is particularly advantageous in complex bioconjugate development, such as in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

-

Linear vs. Branched PEG Linkers: While linear PEGs are the most common, branched or multi-arm PEGs offer the ability to attach multiple molecules, which can be beneficial for increasing drug loading or creating multifunctional constructs.

-

Cleavable vs. Non-cleavable PEG Linkers: Cleavable linkers are designed to break under specific physiological conditions (e.g., changes in pH or the presence of specific enzymes), enabling the controlled release of a payload. Non-cleavable linkers form a stable, permanent bond.

Quantitative Data on Bifunctional PEG Linkers

The choice of a bifunctional PEG linker is often guided by its physicochemical properties. The following tables summarize key quantitative data for various types of bifunctional PEG linkers.

Table 1: Physicochemical Properties of Common Heterobifunctional PEG Linkers

| Linker Type | Functional Group 1 | Functional Group 2 | Molecular Weight (Da) | Spacer Arm Length (Å) |

| NHS-PEG4-Maleimide | NHS Ester | Maleimide | 513.47 | 25.7 |

| NHS-PEG8-Maleimide | NHS Ester | Maleimide | 689.70 | 39.3 |

| NHS-PEG12-Maleimide | NHS Ester | Maleimide | 865.93 | 52.9 |

| Azide-PEG4-NHS Ester | Azide | NHS Ester | 458.45 | 24.3 |

| Alkyne-PEG4-NHS Ester | Alkyne | NHS Ester | 457.46 | 24.3 |

| DBCO-PEG4-NHS Ester | DBCO | NHS Ester | 720.78 | 34.9 |

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life (t1/2) | In Vivo Efficacy |

| Short (PEG2-PEG4) | Generally higher potency | Shorter | Variable, can be limited by clearance |

| Medium (PEG8-PEG12) | Moderate potency | Intermediate | Often improved over short linkers |

| Long (PEG18-PEG24) | May show decreased potency | Longer | Generally enhanced due to improved pharmacokinetics |

Table 3: Comparison of Cleavable and Non-Cleavable Linker Characteristics

| Feature | Cleavable Linkers | Non-Cleavable Linkers |

| Release Mechanism | Triggered by specific stimuli (pH, enzymes, redox) | Relies on lysosomal degradation of the carrier molecule |

| Bystander Effect | Possible due to release of cell-permeable payload | Generally absent |

| Systemic Stability | Can be susceptible to premature cleavage | High systemic stability |

| Common Examples | Hydrazones, Disulfides, Valine-Citulline | Thioether (from Maleimide-Thiol reaction) |

Experimental Protocols

This section provides detailed methodologies for common bioconjugation reactions using bifunctional PEG linkers.

Protocol for Two-Step Protein Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a protein with available primary amines (e.g., lysine residues) to a molecule with a free sulfhydryl group (e.g., a thiol-containing peptide or small molecule drug).

Materials:

-

Protein-NH2 (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEGn-Maleimide linker

-

Molecule-SH (e.g., thiol-containing payload)

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or cysteine)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification

Procedure:

Step 1: Activation of Protein-NH2 with NHS-PEGn-Maleimide

-

Prepare Protein Solution: Dissolve the amine-containing protein (Protein-NH2) in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Prepare Linker Solution: Immediately before use, dissolve the NHS-PEGn-Maleimide linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Purification: Remove the excess, unreacted linker using a desalting column equilibrated with the Conjugation Buffer. The resulting maleimide-activated protein is now ready for the next step.

Step 2: Conjugation of Maleimide-Activated Protein with Molecule-SH

-

Prepare Payload Solution: Dissolve the sulfhydryl-containing molecule (Molecule-SH) in a compatible solvent.

-

Reaction: Add a 1.5- to 5-fold molar excess of the Molecule-SH to the purified maleimide-activated protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To quench any unreacted maleimide groups, a sulfhydryl-containing reagent like cysteine can be added.

-

Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove unreacted payload and other small molecules.

Protocol for Conjugation using a Cleavable Disulfide Linker

This protocol outlines the conjugation of a thiol-containing molecule to a protein with available thiol groups using a pyridyl disulfide-functionalized PEG linker.

Materials:

-

Protein with accessible thiol groups (if none are available, they can be introduced by reducing existing disulfide bonds with a reducing agent like DTT or TCEP)

-

Pyridyl disulfide-PEGn-X linker (where X is another reactive group)

-

Thiol-containing molecule

-

Reaction Buffer: Phosphate buffer with EDTA (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0)

-

Purification columns (e.g., HIC, SEC)

Procedure:

-

Protein Preparation: If necessary, reduce the protein's disulfide bonds with a suitable reducing agent. Immediately purify the reduced protein using a desalting column to remove the reducing agent.

-

Linker-Payload Preparation: Prepare the linker-payload conjugate according to the chemistry of the 'X' functional group.

-

Conjugation Reaction: Dissolve the reduced protein in the Reaction Buffer. Add the pyridyl disulfide-activated linker-payload to the protein solution. The pyridyl disulfide group will react with the free thiols on the protein to form a disulfide bond, releasing pyridine-2-thione.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature.

-

Purification: Purify the resulting ADC using a combination of chromatographic techniques, such as Hydrophobic Interaction Chromatography (HIC) to separate species with different drug-to-antibody ratios (DARs), followed by Size Exclusion Chromatography (SEC) to remove aggregates and small molecule impurities.

Protocol for PROTAC Synthesis using a Bifunctional PEG Linker

This protocol describes a general approach for synthesizing a PROTAC by connecting a target protein (POI) ligand and an E3 ligase ligand with a bifunctional PEG linker.

Materials:

-

POI ligand with a reactive handle (e.g., -COOH, -NH2, -Alkyne)

-

E3 ligase ligand with an orthogonal reactive handle

-

Bifunctional PEG linker (e.g., Amine-PEGn-COOH, Azide-PEGn-NHS ester)

-

Peptide coupling reagents (e.g., HATU, DIPEA) for amide bond formation

-

Copper(I) catalyst and a reducing agent (e.g., copper(II) sulfate and sodium ascorbate) for click chemistry

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., flash chromatography, preparative HPLC)

Procedure:

Step 1: First Coupling Reaction (Amide Bond Formation Example)

-

Activation: Dissolve the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF. Add peptide coupling reagents like HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

-

Reaction: Add the bifunctional PEG linker with a terminal amine group (e.g., Amine-PEGn-Boc, 1.1 eq) to the activated POI ligand solution.

-

Incubation: Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Work-up and Purification: Perform a standard aqueous work-up and purify the product by flash column chromatography.

Step 2: Deprotection (if necessary)

-

Deprotection Reaction: If a protecting group (e.g., Boc) is present on the other end of the PEG linker, remove it using appropriate conditions (e.g., TFA in DCM for Boc deprotection).

-

Isolation: Remove the deprotection reagents under reduced pressure. The resulting intermediate is often used in the next step without further purification.

Step 3: Second Coupling Reaction

-

Reaction: Couple the deprotected POI-linker intermediate with the E3 ligase ligand using an appropriate conjugation chemistry (e.g., another amide bond formation or click chemistry).

-

Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain a highly pure product.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to bifunctional PEG linkers.

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated protein degradation pathway.

General Workflow for Two-Step Heterobifunctional Bioconjugation

Caption: General workflow for a two-step bioconjugation.

Cleavable vs. Non-Cleavable Linker Fate in ADCs

Caption: Fate of cleavable vs. non-cleavable ADC linkers.

Conclusion

Bifunctional PEG linkers are powerful and versatile tools in modern drug development and bioconjugation. By carefully selecting the appropriate linker based on its physicochemical properties, reactivity, and cleavability, researchers can significantly enhance the therapeutic potential of bioconjugates. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the rational design and successful implementation of PEG-based conjugation strategies. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, we can expect to see the development of even more sophisticated and effective bifunctional PEG linkers for a wide range of therapeutic and diagnostic applications.

References

Azd-peg5-pfp: A Technical Guide to Solubility and Stability for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of Azd-peg5-pfp, a bifunctional linker critical for advanced bioconjugation applications. The information compiled herein is intended to support researchers in the effective use of this reagent for the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Core Properties of this compound

This compound is a molecule composed of three key functional components: an azetidinone (Azd) moiety, a hydrophilic five-unit polyethylene glycol (PEG5) spacer, and an amine-reactive pentafluorophenyl (PFP) ester. This combination allows for a dual-reaction strategy where the PFP ester forms a stable amide bond with primary or secondary amines, and the azide group is available for "click chemistry" reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions.

The integrated PEG5 spacer is designed to enhance the aqueous solubility of the linker and the resulting bioconjugate.[1][2] The PFP ester is a highly efficient activating group for carboxylic acids, offering distinct advantages in stability over more traditional N-hydroxysuccinimide (NHS) esters.[3]

| Property | Description |

| Molecular Formula | C₃₂H₃₇F₅N₂O₁₀ |

| Reactive Group 1 | Pentafluorophenyl (PFP) Ester |

| Target Moiety 1 | Primary and secondary amines (e.g., lysine residues on proteins) |

| Bond Formed 1 | Amide Bond |

| Reactive Group 2 | Azide (-N₃) |

| Target Moiety 2 | Alkynes, Bicyclononynes (BCN), Dibenzocyclooctynes (DBCO) via Click Chemistry |

| Bond Formed 2 | 1,2,3-Triazole |

| Spacer | Pentaethylene Glycol (PEG5) |

Solubility Characteristics

Quantitative solubility data for this compound is not widely published. However, its solubility profile can be inferred from the properties of its constituent parts: the PFP ester and the PEG spacer.

-

Aqueous Solubility : The hydrophilic PEG5 spacer significantly contributes to the solubility of this compound in aqueous media.[1][2] Polyethylene glycol is soluble in water and is used in pharmaceuticals to enhance the solubility and pharmacokinetic properties of conjugated molecules.

-

Organic Solvent Solubility : PFP esters are generally more hydrophobic than their NHS ester counterparts. This compound is readily soluble in common anhydrous organic solvents such as dimethylsulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents are typically used to prepare a concentrated stock solution of the linker before its addition to an aqueous reaction buffer containing the biomolecule.

| Solvent Type | Recommended Solvents | Notes |

| Aqueous Buffers | Phosphate-buffered saline (PBS), HEPES, Bicarbonate | The PEG5 spacer enhances solubility. Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete for reaction. |

| Organic Solvents | Anhydrous DMSO, Anhydrous DMF | Use as a solvent for preparing concentrated stock solutions immediately before use. |

Stability Profile

A key advantage of this compound is the enhanced stability of its PFP ester compared to the more commonly used NHS esters, particularly concerning hydrolysis in aqueous environments.

Hydrolytic Stability

The primary degradation pathway for PFP esters in aqueous solution is hydrolysis, which cleaves the ester to yield the inactive carboxylic acid and pentafluorophenol. This reaction is base-catalyzed and its rate increases with pH.

While specific kinetic data for this compound hydrolysis is not available, comparative studies consistently show that PFP esters are significantly less susceptible to spontaneous hydrolysis than NHS esters. This superior stability allows for more efficient conjugation reactions, as more of the reagent remains active in the aqueous buffer over the course of the reaction. This is particularly advantageous when working with precious biomolecules or when longer reaction times are required.

| Reagent Type | pH 7 Half-Life | pH 8.5 Half-Life | Key Characteristics |

| PFP Ester | Hours to Days (Estimated) | Hours (Estimated) | Markedly lower rate of spontaneous hydrolysis compared to NHS esters. More efficient reactions. |

| NHS Ester | Hours | Minutes | Highly susceptible to hydrolysis, which competes with the desired aminolysis reaction. |

Note: Half-life values for PFP esters are estimated based on qualitative comparisons to NHS esters. For a specific porphyrin-NHS ester, half-lives for hydrolysis were determined to be 210 min at pH 8.0 and 125 min at pH 9.0.

Storage and Handling

PFP esters, including this compound, are moisture-sensitive. To ensure maximum reactivity and prevent degradation, proper storage and handling are critical.

| Parameter | Recommendation | Rationale |

| Storage | Store at -20°C in a tightly sealed container with a desiccant. | Protects from atmospheric moisture, which can cause hydrolysis of the PFP ester. |

| Handling | Equilibrate the vial to room temperature before opening. | Prevents moisture condensation onto the cold product. |

| Stock Solutions | Do not prepare stock solutions for long-term storage. Dissolve the reagent in anhydrous DMSO or DMF immediately before use. | The PFP ester will degrade over time in solution, leading to loss of reactivity. |

Experimental Protocols & Methodologies

The following sections detail generalized protocols for the use of this compound in bioconjugation, based on established methods for PFP esters.

General Protocol for Protein Conjugation

This protocol describes a common method for labeling a protein with this compound via primary amines (e.g., lysine residues).

Materials:

-

Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

-

Preparation: Equilibrate the this compound vial to room temperature before opening.

-

Linker Dissolution: Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

-

Conjugation Reaction: Add the dissolved this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein integrity. A molar excess of 5-15x of the linker to the protein is common.

-

Incubation: Incubate the reaction mixture. Typical conditions are 1-4 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to react with any remaining PFP ester.

-

Purification: Remove unreacted this compound and byproducts from the conjugated protein using size-exclusion chromatography (e.g., desalting column) or dialysis.

Protocol for Monitoring Hydrolytic Stability

The stability of this compound in a specific buffer can be determined empirically using reverse-phase HPLC.

Procedure:

-

Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile or DMSO.

-

Reaction Initiation: Dilute the stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4) to a final concentration of 1 mM.

-

Time-Point Analysis:

-

Immediately inject a sample (t=0) onto a C18 reverse-phase HPLC column.

-

Continue to inject samples at regular time intervals.

-

-

Data Analysis:

-

Monitor the disappearance of the this compound peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance (e.g., 260 nm).

-

Calculate the percentage of remaining active ester at each time point.

-

Determine the hydrolysis half-life by plotting the natural logarithm of the this compound concentration versus time.

-

Analytical Characterization of Conjugates

The successful conjugation and characterization of the resulting product can be assessed using several analytical techniques.

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for determining the drug-to-antibody ratio (DAR) and drug load distribution of ADCs under non-denaturing conditions.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like 2D-LC-MS can be used for in-depth characterization, including identifying conjugation sites on peptides after proteolytic digestion.

Visualizations: Pathways and Workflows

The following diagrams illustrate the chemical reactions and experimental processes associated with this compound.

Caption: Reaction scheme for the conjugation of this compound to a protein.

References

The Ascendancy of Pentafluorophenyl Esters in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the quest for efficient, stable, and selective chemical linkages is paramount. While N-hydroxysuccinimide (NHS) esters have long been a staple for modifying amine groups on biomolecules, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reactivity, stability, and overall performance.[1] This technical guide provides an in-depth exploration of the role of PFP esters in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their pursuit of robust and reproducible bioconjugates.

Core Principles: Why PFP Esters Excel

PFP esters are active esters derived from pentafluorophenol, designed for the efficient coupling of carboxylic acids to primary and secondary amines, resulting in the formation of stable amide bonds.[1][2] The key to their enhanced performance lies in the strong electron-withdrawing nature of the pentafluorophenyl group. This chemical property renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a superior leaving group, thereby accelerating the desired aminolysis reaction.[1]

The primary advantages of PFP esters over the more conventional NHS esters can be summarized as follows:

-

Enhanced Stability Towards Hydrolysis: A significant drawback of NHS esters is their propensity to hydrolyze in aqueous environments, a competing reaction that diminishes the availability of the active ester for conjugation.[3] PFP esters, in contrast, exhibit a markedly lower rate of spontaneous hydrolysis, leading to more efficient and reproducible reactions, a critical factor when working with precious biomolecules.

-

Superior Reactivity Towards Aminolysis: Kinetic studies have consistently demonstrated the faster reaction kinetics of PFP esters in the desired reaction with amines. This heightened reactivity allows for more rapid and efficient conjugation, often leading to higher yields.

-

Reduced Side Reactions: The byproduct of the conjugation reaction, pentafluorophenol (PFP-OH), is less nucleophilic than N-hydroxysuccinimide (NHS). This characteristic minimizes its potential to interfere with the desired product, which may be sensitive to nucleophilic attack.

Quantitative Data Summary

To facilitate a clear comparison of the performance of PFP esters against other common active esters, the following tables summarize key quantitative data.

| Active Ester | Relative Coupling Rate (vs. p-nitrophenyl ester) | Reference |

| Pentafluorophenyl (PFP) Ester | 111 | |

| Pentachlorophenyl (PCP) Ester | 3.4 | |

| p-Nitrophenyl (ONp) Ester | 1 |

Table 1: Comparative Coupling Rates of Active Esters. This table highlights the significantly faster reaction kinetics of PFP esters compared to other active esters.

| Active Ester | Relative Stability to Hydrolysis | Reference |

| N-hydroxysuccinimide (NHS) Ester | Less Stable | |

| Pentafluorophenyl (PFP) Ester | More Stable | |

| Tetrafluorophenyl (TFP) Ester | More Stable than NHS |

Table 2: Comparative Hydrolytic Stability of Active Esters. This table underscores the enhanced stability of PFP esters in aqueous solutions, a critical advantage in bioconjugation reactions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving PFP esters in bioconjugation.

General Protocol for Protein Conjugation with a PFP Ester

This protocol outlines a general procedure for labeling a protein with a PFP ester-activated molecule.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

-

PFP ester-activated reagent

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

PFP Ester Solution Preparation: Immediately before use, dissolve the PFP ester reagent in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-100 mM). Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive.

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the PFP ester solution to the protein solution while gently stirring. Typical molar ratios of PFP ester to protein range from 5:1 to 20:1, but should be optimized for the specific application.

-

Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. Reaction times can be adjusted based on the reactivity of the protein and the desired degree of labeling.

-

-

Quenching: Add the quenching solution to the reaction mixture to consume any unreacted PFP ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess reagent and byproducts by purifying the protein conjugate using size-exclusion chromatography or dialysis.

Protocol for Two-Step Heterobifunctional Crosslinking using a Mal-(PEG)n-PFP Ester

This protocol describes the use of a heterobifunctional crosslinker containing both a PFP ester (amine-reactive) and a maleimide group (sulfhydryl-reactive).

Materials:

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing protein (Protein-SH)

-

Mal-(PEG)n-PFP Ester crosslinker

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Anhydrous DMF or DMSO

-

Desalting column

Procedure:

-

Reaction of PFP Ester with Amine-Containing Protein:

-

Dissolve the amine-containing protein in the conjugation buffer.

-

Dissolve the Mal-(PEG)n-PFP Ester in a small amount of anhydrous DMF or DMSO and immediately add it to the protein solution. A 10- to 50-fold molar excess of the crosslinker is generally recommended.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

-

-

Removal of Excess Crosslinker: Remove unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.

-

Reaction of Maleimide with Sulfhydryl-Containing Protein:

-

Immediately add the sulfhydryl-containing protein to the purified maleimide-activated protein.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

-

-

Purification: Purify the final conjugate to remove any unreacted proteins.

Visualizing the Workflow and Chemistry

To further elucidate the processes involved in PFP ester chemistry, the following diagrams have been generated using the DOT language.

Caption: Formation and reaction of a PFP ester with an amine.

Caption: General experimental workflow for bioconjugation using PFP esters.

Caption: Key property comparison between PFP and NHS esters.

Applications in Drug Development and Research

The superior properties of PFP esters have led to their widespread adoption in various critical applications within the life sciences:

-

Antibody-Drug Conjugates (ADCs): The stability and efficiency of PFP esters are highly advantageous in the synthesis of ADCs, where precise control over the drug-to-antibody ratio (DAR) is crucial for therapeutic efficacy and safety.

-

Peptide Synthesis and Modification: PFP esters are valuable reagents in both solution-phase and solid-phase peptide synthesis, facilitating rapid and efficient amide bond formation with minimal side reactions.

-

Fluorophore and Biotin Labeling: The robust nature of PFP ester chemistry makes it ideal for attaching reporter molecules like fluorophores and biotin to proteins and other biomolecules for use in various assays and imaging techniques.

-

Surface Modification: PFP esters are employed to modify the surfaces of nanoparticles and cells, enabling the attachment of targeting ligands or other functional molecules.

-

Crosslinking Agents: Homobifunctional and heterobifunctional crosslinkers incorporating PFP esters are used to study protein-protein interactions and create complex biomolecular architectures.

Conclusion

Pentafluorophenyl esters represent a significant advancement in the field of bioconjugation. Their enhanced stability, superior reactivity, and the generation of a less reactive byproduct make them a more reliable and efficient choice compared to traditional NHS esters. For researchers, scientists, and drug development professionals, the adoption of PFP ester chemistry offers the potential for higher yields, improved reproducibility, and the creation of more robust and well-defined bioconjugates. As the demand for sophisticated biomolecular tools and therapeutics continues to grow, the role of PFP esters is poised to become even more central to innovation in the life sciences.

References

An In-depth Technical Guide to Click Chemistry with Azide Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry, a concept first introduced by K.B. Sharpless, has revolutionized molecular synthesis by offering a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1] These reactions are characterized by high yields, modularity, and the formation of inoffensive byproducts, if any.[2][3] At the forefront of this chemical philosophy is the azide-alkyne cycloaddition, a reaction that has become an indispensable tool in drug discovery, bioconjugation, and materials science.[4][5] The use of azide linkers in these reactions provides a stable and efficient method for covalently connecting molecular entities. The resulting 1,2,3-triazole linkage is exceptionally stable under physiological conditions, mimicking the properties of an amide bond but with increased resistance to hydrolysis.

This guide provides a comprehensive overview of click chemistry with a focus on azide linkers, detailing the core reaction mechanisms, presenting quantitative data for reaction comparison, and offering detailed experimental protocols for key methodologies.

Core Mechanisms of Azide-Alkyne Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is the foundational reaction of click chemistry. However, the thermal reaction requires elevated temperatures and often results in a mixture of 1,4 and 1,5-regioisomers. To overcome these limitations, two primary catalytic and strain-promoted methodologies have been developed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, demonstrating a significant rate acceleration of up to 10⁸ compared to its uncatalyzed counterpart. This reaction is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole. The mechanism involves the in-situ generation of a copper(I) catalyst, often from a Cu(II) salt like copper sulfate (CuSO₄) with a reducing agent such as sodium ascorbate. The copper(I) species then coordinates with the terminal alkyne to form a copper acetylide intermediate, which subsequently reacts with the azide in a stepwise manner to yield the triazole product.

References

Supplier and purity information for Azd-peg5-pfp

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the procurement, purity analysis, and characterization of Azd-peg5-pfp (CAS No. 1609569-75-6), a heterobifunctional linker widely utilized in the development of bioconjugates, including antibody-drug conjugates (ADCs). This document outlines key suppliers, purity specifications, and detailed, representative experimental protocols for quality assessment.

Supplier and Purity Information

The selection of a high-quality supplier is critical for the successful and reproducible synthesis of complex biomolecules. The following table summarizes publicly available information on suppliers of this compound and their stated purity levels. Researchers are advised to request certificates of analysis for lot-specific data.

| Supplier | Product Code | Stated Purity | CAS Number |

| BroadPharm | BP-22055 | 98% | 1609569-75-6 |

| AxisPharm | AP13912 | ≥95% | 1609569-75-6 |

| MedChemExpress | HY-W190950 | Not specified | 1609569-75-6 |

| BLD Pharm | BD01368841 | Not specified | 1609569-75-6 |

| Apollo Scientific | BIPG1090 | Not specified | 1609569-75-6 |

Physicochemical Properties

-

Molecular Formula: C₃₂H₃₇F₅N₂O₁₀

-

Molecular Weight: 704.6 g/mol

-

Description: this compound is a PEG linker containing an azetidinone (AZD) moiety and a pentafluorophenyl (PFP) ester. The PFP ester is an activated ester that reacts with primary amines to form stable amide bonds, and it is noted to be more stable against hydrolysis than N-hydroxysuccinimide (NHS) esters.[1][2] The polyethylene glycol (PEG) spacer enhances solubility in aqueous media.[1][2]

Experimental Protocols for Quality Assessment

The purity and structural integrity of this compound are paramount for its successful application in bioconjugation. The following are representative protocols for the analysis of this compound, based on established methods for PEGylated molecules and PFP esters.

Purity Determination by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for assessing the purity of PEGylated compounds, providing information on both the main component and any potential impurities.

Methodology:

-

Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of 1 mg/mL.

-

MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-2000.

-

Data Analysis: The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. The identity of the main peak is confirmed by its mass-to-charge ratio, which should correspond to the expected molecular weight of this compound.

-

Structural Confirmation by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly specific technique for the characterization of compounds containing fluorine, such as the pentafluorophenyl (PFP) ester group in this compound. It can confirm the presence and integrity of this reactive moiety.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Reference: An external standard such as trifluorotoluene or an internal standard can be used.

-

Data Analysis: The ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms of the PFP group. The chemical shifts and coupling patterns of these signals are characteristic of the PFP ester and can be used to confirm its structure.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a logical workflow for the quality control of this compound and a simplified representation of its application in bioconjugation.

References

An In-depth Technical Guide to Azd-peg5-pfp (CAS Number 1609569-75-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azd-peg5-pfp, with the CAS number 1609569-75-6, is a heterobifunctional chemical linker integral to the development of advanced bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and application in bioconjugation. Detailed experimental protocols, quantitative data, and visualizations of its role in ADC and PROTAC development are presented to facilitate its effective use in research and drug development.

Introduction

This compound is a polyethylene glycol (PEG) based linker featuring two distinct reactive moieties: an azetidinone (AZD) group and a pentafluorophenyl (PFP) ester. The PFP ester is an amine-reactive functional group that forms stable amide bonds with primary amines, such as those on the side chains of lysine residues in proteins.[1][2] The polyethylene glycol (PEG5) spacer is a hydrophilic chain composed of five ethylene glycol units, which enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[3][4] The azetidinone group is a four-membered cyclic amide that is a key structural component of the linker.

The primary application of this compound is in the precise covalent linkage of two molecules, for instance, an antibody to a cytotoxic drug in an ADC, or a target-binding ligand to an E3 ligase ligand in a PROTAC.[5] The PFP ester offers advantages over other amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, due to its higher stability in aqueous solutions, which can lead to more efficient and reproducible conjugation reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1609569-75-6 | |

| Molecular Formula | C₃₂H₃₇F₅N₂O₁₀ | |

| Molecular Weight | 704.64 g/mol | |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Purity | Typically ≥95% | |

| Appearance | Liquid | |

| Storage Conditions | -20°C | |

| Solubility | Soluble in DMSO, DMF |

Mechanism of Action in Bioconjugation

The utility of this compound as a linker is centered on the reactivity of its PFP ester group. This group reacts with primary amines through nucleophilic acyl substitution to form a highly stable amide bond.

Amine-Reactive Conjugation

The pentafluorophenyl group is an excellent leaving group due to the electron-withdrawing nature of the five fluorine atoms. This makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by a primary amine (e.g., the epsilon-amino group of a lysine residue on an antibody). The reaction is typically carried out in a buffer at a slightly basic pH (7.2-8.5) to ensure that the amine is deprotonated and thus more nucleophilic.

The PFP ester is less prone to hydrolysis in aqueous media compared to NHS esters, which is a significant advantage as it reduces the occurrence of non-reactive linker species and allows for more controlled and efficient conjugation.

Experimental Protocols

The following is a general protocol for the conjugation of a PFP ester-activated linker like this compound to a protein, such as an antibody. This protocol should be optimized for specific applications.

Materials and Reagents

-

This compound

-

Antibody or other biomolecule in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

-

Anhydrous organic solvent (e.g., dimethyl sulfoxide (DMSO) or dimethylformamide (DMF))

-

Conjugation buffer (e.g., 50-100 mM sodium phosphate, 0.15 M NaCl, pH 7.2–8.5)

-

Quenching buffer (e.g., 1 M Tris, pH 8.0)

-

Desalting columns or dialysis equipment for purification

Procedure

-

Preparation of the Biomolecule:

-

Ensure the biomolecule is in an amine-free buffer at a concentration of 2-10 mg/mL.

-

If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-

Preparation of this compound Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM. Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive.

-

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the this compound solution to the biomolecule solution with gentle stirring. A molar ratio of PFP ester to free amine between 2:1 and 10:1 is a common starting point for optimization.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature will depend on the specific biomolecule.

-

-

Quenching the Reaction:

-

To stop the reaction and quench any unreacted this compound, add a quenching buffer such as Tris to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted linker and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

-

Characterization of the Conjugate:

-

Determine the drug-to-antibody ratio (DAR) for ADCs using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation of the conjugate using size-exclusion chromatography (SEC).

-

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

This compound is well-suited for the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The PEG5 spacer can help to improve the solubility and reduce aggregation of the often-hydrophobic drug payload, while the stability of the PFP ester allows for a more controlled manufacturing process.

Proteolysis-Targeting Chimeras (PROTACs)

In the context of PROTACs, this compound can be used to link a ligand that binds to a target protein of interest with a ligand for an E3 ubiquitin ligase. The length and flexibility of the PEG5 spacer are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein.

Visualizations

Diagram of this compound Structure

Caption: Key functional components of the this compound linker.

Experimental Workflow for ADC Synthesis

Caption: A typical experimental workflow for synthesizing an antibody-drug conjugate.

Logical Relationship in PROTAC-mediated Degradation

Caption: The role of a PROTAC in inducing target protein degradation.

Conclusion

This compound (CAS 1609569-75-6) is a versatile and valuable tool for researchers in drug development. Its defined structure, combining a stable amine-reactive PFP ester with a solubility-enhancing PEG spacer, makes it an excellent choice for the construction of complex biomolecules like ADCs and PROTACs. The enhanced stability of the PFP ester compared to traditional reagents allows for more controlled and efficient conjugation processes. This guide provides the foundational knowledge and protocols necessary for the successful implementation of this compound in bioconjugation strategies, paving the way for the development of novel therapeutics.

References

The Hydrophilic Nature of PEG Spacers: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) has emerged as a cornerstone in the field of bioconjugation and drug delivery, primarily owing to its unique hydrophilic properties. The incorporation of PEG chains, or "spacers," into therapeutic molecules, diagnostic reagents, and biomaterials offers a powerful strategy to enhance their performance and clinical utility. This technical guide provides a comprehensive overview of the hydrophilic characteristics of PEG spacers, detailing their impact on the physicochemical and biological properties of reagents, presenting quantitative data, outlining key experimental protocols, and visualizing relevant workflows and pathways.

The Physicochemical Basis of PEG's Hydrophilicity

The hydrophilicity of PEG is rooted in its chemical structure, which consists of repeating ethylene glycol units (-CH2-CH2-O-). The ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with water molecules. This interaction leads to the formation of a hydration shell around the PEG chain, effectively increasing the hydrodynamic radius of the conjugated molecule and imparting greater water solubility. This "stealth" effect also shields the conjugated molecule from enzymatic degradation and recognition by the immune system.

The degree of hydrophilicity can be modulated by the length of the PEG spacer. While a direct and comprehensive correlation across all discrete PEG lengths is not extensively documented in a single source, a clear trend of increasing hydrophilicity with increasing PEG chain length is well-established.

Impact of PEG Spacer Hydrophilicity on Reagent Properties

The introduction of hydrophilic PEG spacers profoundly influences several key characteristics of reagents, particularly proteins, peptides, and small molecule drugs.

Enhanced Solubility and Stability

A primary advantage of PEGylation is the significant improvement in the aqueous solubility of hydrophobic molecules.[1][2] This is particularly crucial for many potent cytotoxic drugs used in antibody-drug conjugates (ADCs) and for certain proteins that are prone to aggregation. By increasing the overall hydrophilicity of the conjugate, PEG spacers can prevent aggregation, leading to more stable formulations with longer shelf-lives.[2][3]

Reduced Immunogenicity and Antigenicity

The hydration shell formed around the PEG spacer can mask epitopes on the surface of therapeutic proteins, thereby reducing their recognition by the immune system. This leads to a decrease in immunogenicity and antigenicity, minimizing the risk of an adverse immune response and the generation of anti-drug antibodies (ADAs).

Improved Pharmacokinetics and Bioavailability

The increased hydrodynamic size of PEGylated molecules results in reduced renal clearance, leading to a prolonged circulation half-life in the body.[3] This extended systemic exposure can significantly enhance the therapeutic efficacy of a drug by allowing for greater accumulation at the target site.

Reduction of Non-Specific Binding

In diagnostic applications such as immunoassays, the hydrophilic and neutral nature of PEG spacers helps to reduce non-specific binding of proteins and other biomolecules to surfaces. This leads to lower background signals and improved assay sensitivity. The incorporation of PEG into hydrogels has been shown to decrease non-specific protein adsorption by a factor of 10.

Quantitative Data on PEG Spacer Hydrophilicity

Quantifying the hydrophilicity of PEG spacers is essential for the rational design of bioconjugates. Two common experimental measures are the partition coefficient (LogD) and water contact angle.

Partition Coefficient (LogD)

LogD is a measure of the lipophilicity of a compound and is determined by its partitioning between an organic solvent (typically octanol) and an aqueous buffer at a specific pH. A lower LogD value indicates greater hydrophilicity. The following table summarizes LogD values for a series of 68Ga-labeled peptides with different mini-PEG spacers.

| PEG Spacer Length | LogD at pH 7.4 (± SD) |

| PEG2 | -2.27 (± 0.07) |

| PEG3 | -2.50 (± 0.09) |

| PEG4 | Not explicitly stated, but implied to be in a similar range |

| PEG6 | -2.50 (± 0.09) |

Data sourced from a study on 68Ga-labeled bombesin analogs.

This data indicates a slight increase in hydrophilicity as the PEG chain length increases from two to three ethylene glycol units.

Water Contact Angle

The water contact angle is a measure of the wettability of a surface. A lower contact angle indicates a more hydrophilic surface. Studies on surfaces modified with PEG have shown a decrease in water contact angle with increasing PEG concentration, confirming the enhancement of surface hydrophilicity. For instance, one study on PEG-modified polystyrene diblock copolymers reported water contact angles in the range of 83°-85°. Another study on PEG-modified polyacrylate hydrogels demonstrated a significant reduction in water contact angle, indicating increased hydrophilicity.

Experimental Protocols

Accurate characterization of the hydrophilic properties of PEGylated reagents requires robust experimental methods.

Determination of Partition Coefficient (LogD)

Objective: To quantify the hydrophilicity of a PEGylated compound.

Methodology:

-

Preparation of Solutions: Prepare a solution of the PEGylated compound in a phosphate-buffered saline (PBS) at pH 7.4. Prepare n-octanol that has been pre-saturated with the PBS buffer.

-

Partitioning: Mix equal volumes of the aqueous solution of the compound and the pre-saturated n-octanol in a centrifuge tube.

-

Equilibration: Vigorously vortex the mixture for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

-

Quantification: Carefully collect aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by measuring radioactivity if the compound is radiolabeled.

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Measurement of Water Contact Angle

Objective: To assess the hydrophilicity of a surface modified with PEG spacers.